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molecular formula C6H6FNO B1218007 (5-Fluoropyridin-3-yl)methanol CAS No. 22620-32-2

(5-Fluoropyridin-3-yl)methanol

Cat. No. B1218007
M. Wt: 127.12 g/mol
InChI Key: GGGJYJXAFSEWNM-UHFFFAOYSA-N
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Patent
US09359359B2

Procedure details

To a solution of (5-fluoropyridin-3-yl)methanol (0.19 g, 1.50 mmol) in DCM (5 mL) was added thionyl chloride (0.19 ml, 2.6 mmol) at 0° C. The reaction was stirred at room temperature for 2 h. The reaction was concentrated and the residue was dried in vacuo to yield 3-(chloromethyl)-5-fluoropyridine (166 mg) which was used without characterization.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8]O)[CH:5]=[N:6][CH:7]=1.S(Cl)([Cl:12])=O>C(Cl)Cl>[Cl:12][CH2:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
FC=1C=C(C=NC1)CO
Name
Quantity
0.19 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1C=NC=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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